methyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
Methyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is a complex organic compound characterized by its unique bichromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps:
Formation of the bichromene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structure.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism by which methyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The bichromene structure allows for specific binding interactions, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate
- Methyl 2-({6-fluoro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate
Uniqueness
Methyl 2-({6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial.
Biological Activity
Methyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a complex organic compound belonging to the chromen-2-one derivatives. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H13ClO6
- Molecular Weight : Approximately 408.8 g/mol
- Functional Groups : Methyl ester and chloro-substituted chromene moiety contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary research suggests potential anticancer effects, with mechanisms involving apoptosis induction in cancer cell lines.
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, indicating potential use in oxidative stress-related conditions.
- Enzyme Inhibition : Investigations into enzyme interactions reveal that it may inhibit specific enzymes relevant to disease pathways.
The mechanism of action of this compound involves its interaction with various biological targets:
- Target Enzymes : It may interact with enzymes involved in metabolic pathways or cellular signaling.
- Receptor Interactions : Potential binding to receptors that modulate cellular responses could explain its therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound within the chromen-2-one derivatives class, a comparison with similar compounds is useful:
Compound Name | IUPAC Name | Unique Features |
---|---|---|
6-Chloro-4-methylcoumarin | 6-Chloro-4-methylchromen-2-one | Exhibits fluorescence properties |
7-Hydroxycoumarin | 7-Hydroxychromen-2-one | Known for anticoagulant activity |
Coumestrol | 3-(4-Hydroxyphenyl)-5,7-dimethylcoumarin | Exhibits phytoestrogenic activity |
The unique chloro-substitution and dioxo functionalities in this compound contribute to its distinct biological activities and potential applications in medicinal chemistry.
Case Studies and Research Findings
-
Antimicrobial Study : A study conducted on various bacterial strains indicated that this compound exhibited significant inhibition zones compared to control groups.
- Methodology : Agar diffusion method was employed to assess antimicrobial efficacy.
- Results : The compound showed higher activity against Gram-positive bacteria than Gram-negative bacteria.
-
Anticancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
- : Suggests potential as a lead compound for anticancer drug development.
Properties
IUPAC Name |
methyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO7/c1-26-20(24)10-27-13-3-4-14-15(9-19(23)28-18(14)8-13)16-7-11-6-12(22)2-5-17(11)29-21(16)25/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOONIKRDNSOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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